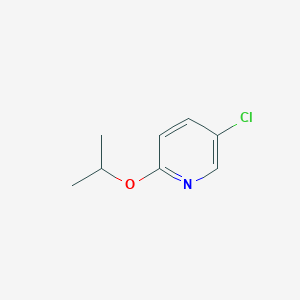

5-Chloro-2-(propan-2-yloxy)pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chloro-2-(propan-2-yloxy)pyridine is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化分析

Biochemical Properties

5-Chloro-2-(propan-2-yloxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways. This inhibition can result in altered cellular responses and changes in gene expression. Additionally, this compound can modulate the activity of transcription factors, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, studies have shown that high doses of this compound can lead to hepatotoxicity and nephrotoxicity in animal models. It is essential to determine the threshold effects and safe dosage ranges to minimize potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, it has been observed that this compound can be transported across cell membranes by organic anion transporters, influencing its intracellular concentration and distribution .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .

生物活性

5-Chloro-2-(propan-2-yloxy)pyridine is a pyridine derivative that has garnered interest due to its potential biological activities. This compound, with a molecular formula of C₈H₁₀ClNO and a CAS number of 282723-23-3, features a chloro substituent and an isopropoxy group, which may influence its reactivity and interactions with biological systems. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and related fields.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Chloro Group : A chlorine atom attached to the second carbon of the pyridine ring.

- Isopropoxy Group : An isopropyl ether functional group attached at the second position.

| Property | Value |

|---|---|

| Molecular Weight | 171.62 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Pyridine derivatives are widely studied for their antimicrobial properties. Compounds similar to this compound have shown significant activity against various pathogens. For instance, a review highlighted that pyridine compounds exhibit antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli . Although specific data on this compound is scarce, its structural analogs have demonstrated promising antibacterial activities.

Antiviral Properties

The potential antiviral activity of pyridine derivatives has been emphasized in recent studies, particularly in the context of emerging viral threats such as SARS-CoV-2. The presence of a pyridine nucleus can enhance interaction with viral proteins, potentially leading to inhibition of viral replication . Further pharmacological studies are necessary to explore these effects specifically for this compound.

Antitumor Activity

Research into similar compounds has indicated potential antitumor properties. For example, pyridine derivatives have been investigated for their ability to inhibit key signaling pathways involved in tumor growth . The specific mechanisms through which this compound may exert antitumor effects remain to be elucidated.

Study 1: Antibacterial Activity Evaluation

A study evaluated several pyridine derivatives for their antibacterial efficacy. Compounds were tested against standard bacterial strains, including Staphylococcus aureus and E. coli. The results indicated that certain structural modifications significantly enhanced antibacterial potency. While this compound was not directly tested, its structural similarities suggest it could exhibit comparable activities.

Study 2: Antiviral Screening

In light of the COVID-19 pandemic, researchers screened various heterocyclic compounds for antiviral activity against SARS-CoV-2. Pyridine derivatives were part of this screening process due to their favorable pharmacological profiles. Although direct data on this compound is lacking, the findings underscore the importance of further investigation into its antiviral potential.

属性

IUPAC Name |

5-chloro-2-propan-2-yloxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTNDHFLRSSEFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。